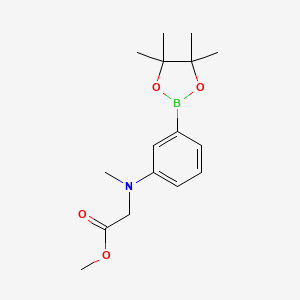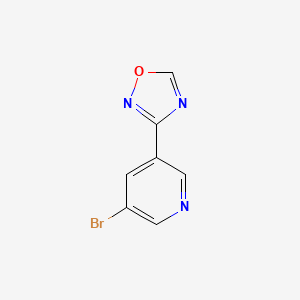
Benzaldehyde O-Trityloxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde O-Trityloxime is an organic compound that features a benzaldehyde moiety bonded to an O-trityloxime group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde O-Trityloxime typically involves the reaction of benzaldehyde with trityl hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the oxime bond. The reaction is typically performed at room temperature and may require a few hours to complete.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Benzaldehyde O-Trityloxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may require catalysts or specific reagents depending on the desired functional group.
Major Products:
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted oximes depending on the reagents used.
Aplicaciones Científicas De Investigación
Benzaldehyde O-Trityloxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzaldehyde O-Trityloxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The trityl group can provide steric hindrance, affecting the compound’s overall reactivity and interactions.
Comparación Con Compuestos Similares
Benzaldehyde Oxime: Similar structure but lacks the trityl group.
Trityl Hydroxylamine: Contains the trityl group but lacks the benzaldehyde moiety.
Benzaldehyde O-Methyloxime: Similar structure but with a methoxy group instead of the trityl group.
Uniqueness: Benzaldehyde O-Trityloxime is unique due to the presence of both the benzaldehyde and trityl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with the individual components alone.
Propiedades
Número CAS |
31938-13-3 |
|---|---|
Fórmula molecular |
C26H21NO |
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
1-phenyl-N-trityloxymethanimine |
InChI |
InChI=1S/C26H21NO/c1-5-13-22(14-6-1)21-27-28-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-21H |
Clave InChI |
XALKZBRZSFSNIM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=NOC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,7-Dichloropyrido[4,3-D]pyrimidine](/img/structure/B13984020.png)
![N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B13984047.png)

![3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole](/img/structure/B13984056.png)






![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy-, ethyl ester](/img/structure/B13984081.png)



